molecular formula C11H10N4O2S B2711419 4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1503280-77-0

4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B2711419
CAS RN: 1503280-77-0
M. Wt: 262.29
InChI Key: SDITWZKYANOQGC-UHFFFAOYSA-N
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Description

The compound “4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine” is a chemical compound with the molecular formula C15H14N2OS . It has a molecular weight of 271.36 . The compound is also known as 4-(6-ethoxy-1H-1lambda3-benzo[d]thiazol-2-yl)aniline .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H15N2OS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9,19H,2,16H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.36 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Anticancer Activity

The design, synthesis, and evaluation of compounds related to "4-(6-Ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine" have shown significant potential in anticancer activities. For instance, derivatives synthesized for anticancer evaluation against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) demonstrate good to moderate activity, indicating the relevance of this compound in cancer research and its potential as a lead compound in the development of new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

Research into the antimicrobial properties of derivatives related to "this compound" has also been conducted. Studies demonstrate that novel compounds synthesized from reactions involving similar structures have displayed good or moderate activities against various test microorganisms, suggesting their potential application in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Neuroprotective and Anticonvulsant Effects

The exploration of N-(substituted benzothiazol-2-yl)amides showcases the neuroprotective and anticonvulsant effects of these compounds, indicating the potential therapeutic applications of "this compound" derivatives in neurological disorders. One such study highlights a derivative with promising effects in lowering harmful biochemical markers, suggesting its use as a lead for safer anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Antiproliferative and Cytotoxic Activities

The synthesis and evaluation of new derivatives have shown antiproliferative activity against human tumor cell lines, with some compounds revealing cytotoxic activity. This research direction underscores the potential of "this compound" in the development of new therapeutic agents for cancer treatment (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-2-16-6-3-4-7-8(5-6)18-11(13-7)9-10(12)15-17-14-9/h3-5H,2H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDITWZKYANOQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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